molecular formula C25H26N2O2 B2839316 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide CAS No. 922598-68-3

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2839316
CAS No.: 922598-68-3
M. Wt: 386.495
InChI Key: YSRZVEVDMUNYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a butyl group, an oxo group, and a dimethylphenyl acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions, using butyl halides in the presence of a base.

    Oxidation: The oxo group is introduced through oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Acetamide Formation: The final step involves the formation of the acetamide moiety, typically through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylacetamide: Similar structure but lacks the dimethyl groups on the phenyl ring.

    N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dichlorophenyl)acetamide: Similar structure but with chlorine substituents instead of methyl groups.

Uniqueness

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide is unique due to the presence of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain biological targets, potentially leading to more potent biological effects compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-4-5-13-27-22-12-11-21(19-7-6-8-20(24(19)22)25(27)29)26-23(28)15-18-10-9-16(2)14-17(18)3/h6-12,14H,4-5,13,15H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRZVEVDMUNYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)CC4=C(C=C(C=C4)C)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.